2-Methylpyrimidine-4,6-diamine
Overview
Description
2-Methylpyrimidine-4,6-diamine is an organic compound with the molecular formula C5H8N4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpyrimidine-4,6-diamine typically involves the reaction of 2-methylpyrimidine with ammonia or an amine under specific conditions. One common method includes the use of 2,4,6-trichloropyrimidine as a starting material, which undergoes nucleophilic substitution with methylamine to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Methylpyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can convert it into different reduced forms of pyrimidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
2-Methylpyrimidine-4,6-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylpyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyrimidine: Similar in structure but lacks the methyl group at position 2.
2,6-Diaminopyrimidine: Similar but with amino groups at positions 2 and 6 instead of 4 and 6.
2-Methyl-4,6-diaminopyrimidine: A closely related compound with similar properties.
Uniqueness
2-Methylpyrimidine-4,6-diamine is unique due to the presence of both methyl and amino groups on the pyrimidine ring, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-methylpyrimidine-4,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-3-8-4(6)2-5(7)9-3/h2H,1H3,(H4,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKVISRKRWWZIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355843 | |
Record name | 2-methylpyrimidine-4,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197165-78-9 | |
Record name | 2-methylpyrimidine-4,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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